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Introduction

Picenadol (also known as LY-97435) is a synthetic opioid analgesic belonging to the 4-
phenylpiperidine class of compounds, developed by Eli Lilly in the 1970s.[1] It is a unique
molecule in that it is administered as a racemic mixture, with its distinct enantiomers
possessing opposing pharmacological activities.[1][2] The (+)-isomer is a potent agonist at the
p-opioid receptor, responsible for its analgesic effects, while the (-)-isomer acts as an opioid
antagonist.[1] This intrinsic mixed agonist-antagonist profile confers upon Picenadol a
pharmacological profile characterized by effective analgesia with a potentially lower risk for
abuse and physical dependence compared to pure opioid agonists.[1][2] Though investigated
for clinical use in applications such as postoperative pain, it was never commercialized.[1] This
guide provides a detailed overview of Picenadol's chemical structure, physicochemical and
pharmacological properties, and the experimental methodologies used in its evaluation.

Chemical Structure and Physicochemical Properties

Picenadol is a 1,3,4-trisubstituted-4-arylpiperidine derivative.[1] Its core structure consists of a
piperidine ring with methyl and propyl substitutions, and a phenyl group attached to the 4-
position of the piperidine ring.

Chemical Identity
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The chemical identifiers and structural information for Picenadol are summarized in the table

below.
Identifier Value
IUPAC Name 3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol[1]
CAS Number 79201-85-7[1]
Molecular Formula C16H25NO[1]
Molar Mass 247.382 g/mol [1]
SMILES CCC[C@]1(--INVALID-LINK--
CN(CC1)C)C2=CC(0)=CC=C2[1]
InChl Key RTOHPIRUUAKHOZ-BBRMVZONSA-N[1]
Synonyms LY-97435, LY150720[1][3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Picenadol, such as melting
point, boiling point, and pKa, are not widely available in the published literature. The available
solubility information is presented below.

Property Value
Solubility Soluble in DMSO.
Pharmacology

The pharmacology of Picenadol is defined by its unique mixed agonist-antagonist action, a
direct consequence of its stereochemistry.

Mechanism of Action

Picenadol is a racemic mixture of two enantiomers with distinct and opposing activities at
opioid receptors:
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e (+)-Picenadol (d-isomer, LY136596): This enantiomer is a potent agonist at the p-opioid
receptor (MOR) and is responsible for the analgesic properties of the racemic mixture.[2][3]

e (-)-Picenadol (I-isomer, LY136595): This enantiomer is an opioid antagonist, which limits the
overall agonist effect of the racemate.[2][3]

This combination results in a mixed agonist-antagonist profile for the parent compound,
Picenadol.[1] This profile is thought to contribute to a ceiling effect for certain opioid-mediated
adverse effects and a lower potential for abuse.[1]

Receptor Binding Profile

While specific equilibrium dissociation constants (Ki) for Picenadol and its isomers are not
readily available in the cited literature, qualitative descriptions of its binding affinity are
consistent. Picenadol exhibits a high affinity for both p (mu) and & (delta) opioid receptors, with
a markedly lower affinity for the k (kappa) opioid receptor.[2][3] This profile is distinct from other
mixed agonist-antagonists like pentazocine, which often have significant k-opioid activity.[1]

An in vivo study in squirrel monkeys provided an apparent pA: value, a measure of antagonist
potency, for the antagonist l-isomer (LY136595).

Compound Parameter Value

(-)-Picenadol (LY136595) Apparent pA:z 5.67 £ 0.07

The pA:z value represents the negative logarithm of the molar concentration of an antagonist
that would require a doubling of the agonist concentration to produce the same response.

Pharmacodynamic Effects: Analgesia

Preclinical and clinical studies have demonstrated the analgesic efficacy of Picenadol. Its
potency has been compared to that of other well-established opioid analgesics.
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Comparison Agent Model Relative Potency/Efficacy
) Mouse Writhing Test, Rat Tall Picenadol is approximately 1/3
Morphine .
Heat Test as potent as morphine.[2][3]

Analgesia and side effects are

Meperidine (Pethidine) Post-Cesarean Section Pain o o
similar to meperidine.
A 25 mg oral dose of
) ) ] Picenadol showed analgesic
Codeine Postoperative Dental Pain

efficacy comparable to a 60

mg dose of codeine.

Signaling Pathways

As Picenadol primarily exerts its effects through the p- and d-opioid receptors, it activates the
canonical G-protein signaling cascades associated with these receptors. Both are G-protein
coupled receptors (GPCRSs) that couple to inhibitory G-proteins (Gai/o).

G-Protein Dependent Opioid Receptor Signaling

Upon agonist binding (by the (+)-isomer of Picenadol), the receptor undergoes a
conformational change, promoting the exchange of GDP for GTP on the a-subunit of the
associated G-protein. This leads to the dissociation of the Ga-GTP and Gy subunits, which
then modulate downstream effectors. The primary consequences of this activation include:

e Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (CAMP)
levels.

¢ Modulation of lon Channels:

o Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to
potassium efflux and hyperpolarization of the neuronal membrane.

o Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release from
presynaptic terminals.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/2986931/
https://www.researchgate.net/publication/223624739_Effects_of_LY150720_picenadol_a_novel_mixed-action_opioid_on_schedule-controlled_responding_in_the_squirrel_monkey
https://www.benchchem.com/product/b1197660?utm_src=pdf-body
https://www.benchchem.com/product/b1197660?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Collectively, these actions decrease neuronal excitability and inhibit the transmission of
nociceptive signals.
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Caption: G-protein dependent signaling pathway for p/d-opioid receptors.

Experimental Protocols

This section outlines the general methodologies employed in the synthesis and
pharmacological evaluation of Picenadol.
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Chemical Synthesis

The synthesis of Picenadol and related 1,3,4-trisubstituted-4-arylpiperidines is described in
U.S. Patent 4,081,450. The general synthetic strategy involves a multi-step process starting
from a substituted pyrroline, which undergoes a ring expansion to form the core piperidine

structure.
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Caption: General synthetic workflow for Picenadol synthesis.
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In Vitro Protocol: Radioligand Competition Binding
Assay

To determine the binding affinity (Ki) of Picenadol and its isomers for opioid receptors, a
radioligand competition binding assay is employed.

Objective: To quantify the ability of a test compound (e.g., Picenadol) to displace a specific
radiolabeled ligand from y, &, or K opioid receptors.

Materials:

o Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human
U, 0, or K opioid receptor.

o Radioligands:

o p-receptor: FHIDAMGO

o Od-receptor: [*H]DPDPE

o K-receptor: [2H]U-69,593
o Test Compounds: Picenadol and its purified (+)- and (-)-isomers.
» Non-specific Binding Control: Naloxone (10 puM).
» Assay Buffer: 50 mM Tris-HCI, pH 7.4.
o Equipment: 96-well plates, cell harvester, scintillation counter.
Procedure:

 Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a
predetermined protein concentration.

o Assay Setup: In triplicate in a 96-well plate, set up the following conditions:

o Total Binding: Assay buffer + Radioligand + Membrane suspension.
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o Non-specific Binding: Assay buffer + Radioligand + Naloxone (10 pM) + Membrane
suspension.

o Competitive Binding: Assay buffer + Radioligand + Varying concentrations of test
compound + Membrane suspension.

 Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120
minutes) to reach equilibrium.

« Filtration: Terminate the reaction by rapidly filtering the plate contents through glass fiber
filters using a cell harvester. This separates bound from unbound radioligand.

o Washing: Wash filters multiple times with ice-cold assay buffer.

o Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity (in
counts per minute, CPM) using a scintillation counter.

o Data Analysis:
o Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

o Plot the percentage of specific binding against the log concentration of the test compound
to generate a competition curve.

o Determine the ICso (the concentration of test compound that inhibits 50% of specific
binding) using non-linear regression.

o Convert the ICso to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = 1Cso
/ (1 + [L)/KD), where [L] is the radioligand concentration and Kb is its dissociation constant.

In Vivo Protocols: Analgesia Models

This test assesses visceral pain and is sensitive to peripherally and centrally acting analgesics.
Procedure:

o Acclimation: Acclimate mice to the testing environment.
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e Dosing: Administer Picenadol or a vehicle control via the desired route (e.g., intraperitoneal,
oral).

 Induction of Writhing: After a set pretreatment time (e.g., 30 minutes), administer a dilute
solution of acetic acid (e.g., 0.6%) intraperitoneally.

e Observation: Immediately place the mouse in an observation chamber and count the number
of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined
period (e.g., 15-20 minutes).

e Analysis: Compare the number of writhes in the drug-treated groups to the vehicle-treated
group. A significant reduction in writhing indicates an analgesic effect.

This test measures the response to a thermal pain stimulus and is primarily used to evaluate
centrally acting analgesics.

Procedure:
» Restraint: Gently restrain the rat, allowing the tail to be free.

o Baseline Latency: Measure the baseline tail-flick or withdrawal latency by immersing the
distal portion (e.g., 3-5 cm) of the tail in a thermostatically controlled water bath (typically 52-
55°C). Record the time taken for the rat to flick its tail out of the water. A cut-off time (e.g., 10-
15 seconds) is used to prevent tissue damage.

e Dosing: Administer Picenadol or a vehicle control.

o Post-Dose Latency: At various time points after drug administration, repeat the latency
measurement.

e Analysis: An increase in the tail withdrawal latency compared to baseline indicates an
analgesic effect. The data is often expressed as the Maximum Possible Effect (%MPE).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1197660#chemical-structure-and-properties-of-
picenadol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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